REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([O:13][CH3:14])=[CH:7][C:3]=1[C:4](O)=[O:5].COC(OC)OC.C([O-])=O.[NH4+:25].[CH3:26]O>O>[CH3:14][O:13][C:8]1[CH:7]=[C:3]2[C:2](=[CH:10][C:9]=1[O:11][CH3:12])[N:1]=[CH:26][NH:25][C:4]2=[O:5] |f:2.3|
|
Name
|
|
Quantity
|
23.4 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=C(C(=C1)OC)OC
|
Name
|
|
Quantity
|
52 mL
|
Type
|
reactant
|
Smiles
|
COC(OC)OC
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(NC=NC2=CC1OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.7 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |